(E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group at the 4-position and an acrylamide-linked thiophen-2-yl moiety. The (E)-configuration of the acrylamide double bond ensures spatial orientation critical for target binding. This compound is hypothesized to exhibit biological activity due to structural similarities with known anticancer and antinociceptive agents.
Properties
IUPAC Name |
(E)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-12-5-6-14(10-13(12)2)16-11-23-18(19-16)20-17(21)8-7-15-4-3-9-22-15/h3-11H,1-2H3,(H,19,20,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJUQELGMLIDPI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under basic conditions.
Next, the acrylamide moiety is introduced through a condensation reaction between the thiazole derivative and an appropriate acrylamide precursor. The final step involves the coupling of the thiophene ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acrylamide moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base, such as sodium hydride in DMF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which (E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing cellular pathways and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogues, emphasizing substituent variations and their biological implications:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethylphenyl group in the target compound (electron-donating) contrasts with the 4-nitrophenyl group in compound 5112 (electron-withdrawing).
- Heterocyclic Influence: Thiophene-containing compounds (e.g., DM497, target compound) show antinociceptive and kinase-modulating activities, whereas furan derivatives (e.g., compounds) exhibit lower metabolic stability due to furan oxidation .
- Acrylamide Configuration: The (E)-configuration in the target compound and DM497 ensures optimal spatial alignment for receptor binding, unlike (Z)-isomers, which show reduced activity in calcium channel inhibition assays .
Pharmacokinetic Considerations
- Lipophilicity: The 3,4-dimethylphenyl group increases logP compared to polar analogues (e.g., ’s chlorobenzylidene derivatives), improving blood-brain barrier penetration for CNS-targeted activity .
- Metabolic Stability: Thiophene rings are less prone to oxidative metabolism than furans (e.g., ’s furan derivatives), suggesting longer half-lives for thiophene-containing acrylamides .
Biological Activity
(E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that belongs to the class of thiazole and thiophene derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Molecular Formula : CHNS
Molecular Weight : 304.43 g/mol
This compound features a thiazole ring and a thiophene group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has demonstrated that thiazole and thiophene derivatives exhibit significant anticancer properties. A study evaluating similar compounds found that those with thiazole structures showed potent cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound exhibited IC values in the low micromolar range against human tumor cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 14 | ALL | 0.3 |
| 14 | NB | 0.5 - 1.2 |
This data indicates that the compound could be effective in targeting cancer cells, particularly in acute lymphoblastic leukemia (ALL) and neuroblastoma (NB).
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been well documented. A study on similar compounds demonstrated their effectiveness against various pathogens. The disk diffusion method revealed that these compounds inhibited the growth of Staphylococcus aureus and Candida albicans .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
These findings suggest that this compound may possess antimicrobial properties worthy of further investigation.
The mechanism by which thiazole and thiophene derivatives exert their biological effects typically involves:
- Enzyme Inhibition : Many compounds interact with specific enzymes, inhibiting their activity. This can lead to apoptosis in cancer cells or disruption of metabolic pathways in bacteria.
- Receptor Modulation : These compounds may also modulate receptor functions, influencing cellular signaling pathways.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of thiazole derivatives on human fibrosarcoma HT-1080 cells. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity compared to controls .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiazole-thiophene derivatives against common pathogens. The study confirmed that modifications in the side chains could improve antibacterial activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
